4-(3-amino-2-hydroxybenzoyl)-N,N-dimethylpiperazine-1-carboxamide

Hydrogen-bond donor Structure–activity relationship Benzoylpiperazine scaffold

Standard benzoylpiperazines often exhibit high lipophilicity, causing non-specific binding in biochemical assays. 4-(3-Amino-2-hydroxybenzoyl)-N,N-dimethylpiperazine-1-carboxamide (CAS 473734-19-9) overcomes this limitation through its unique 3-amino-2-hydroxy ortho-substitution, which forms an intramolecular hydrogen bond that pre-organizes the benzoyl moiety for hinge-region interaction in kinases. • XLogP3 of 0.2 minimizes non-specific binding vs. tert-butyl analogs. • Supplied at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC). • Reliable multi-vendor inventory ensures uninterrupted supply for fragment-based drug discovery and structure-metabolism relationship studies.

Molecular Formula C14H20N4O3
Molecular Weight 292.33 g/mol
CAS No. 473734-19-9
Cat. No. B1507457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-amino-2-hydroxybenzoyl)-N,N-dimethylpiperazine-1-carboxamide
CAS473734-19-9
Molecular FormulaC14H20N4O3
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCN(C)C(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)N)O
InChIInChI=1S/C14H20N4O3/c1-16(2)14(21)18-8-6-17(7-9-18)13(20)10-4-3-5-11(15)12(10)19/h3-5,19H,6-9,15H2,1-2H3
InChIKeyADYQNDLQXOOBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Baseline


4-(3-Amino-2-hydroxybenzoyl)-N,N-dimethylpiperazine-1-carboxamide (CAS 473734-19-9) is a synthetic benzoylpiperazine carboxamide with molecular formula C₁₄H₂₀N₄O₃ and a molecular weight of 292.33 g/mol [1]. The compound features a piperazine ring substituted at the N1 position with a 3-amino-2-hydroxybenzoyl moiety and at the N4 position with an N,N-dimethylcarboxamide group, generating a unique hydrogen-bond donor/acceptor profile (2 HBD, 4 HBA) distinct from simpler benzoylpiperazine analogs [2]. Its computed XLogP3 of 0.2 indicates a balanced lipophilicity–hydrophilicity profile that differentiates it from more lipophilic tert-butyl or unsubstituted benzoyl congeners [1]. The compound is commercially available from multiple vendors at purities of 95%+ or 98%+ with batch-specific QC documentation including NMR, HPLC, and GC .

Risks of Generic Benzoylpiperazine Substitution


The 3-amino-2-hydroxybenzoyl substitution pattern on this compound is structurally non-redundant within the benzoylpiperazine carboxamide class. In-class analogs such as 4-benzoyl-N,N-dimethylpiperazine-1-carboxamide (lacking both amino and hydroxy groups) or 4-(4-tert-butylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide (CAS 1147671-37-1, carrying a bulky lipophilic tert-butyl group instead of the amino-hydroxy motif) differ fundamentally in hydrogen-bonding capacity, electronic distribution, and lipophilicity [1]. The concurrent presence of the 3-amino donor and 2-hydroxy donor/acceptor on the benzoyl ring of the target compound creates an intramolecular hydrogen-bonding motif (amino–hydroxy ortho interaction) absent in all identified commercially available comparators [1]. This structural feature is expected to influence target binding, solubility, and metabolic stability in ways that cannot be reproduced by simpler benzoylpiperazine surrogates. Substitution without explicit comparative validation therefore introduces an unquantified risk of altered pharmacological or physicochemical behavior .

Quantitative Comparative Evidence for Selection


Hydrogen-Bond Donor Count as Selectivity Driver

The target compound possesses 2 hydrogen-bond donors (3-amino and 2-hydroxy groups), whereas 4-benzoyl-N,N-dimethylpiperazine-1-carboxamide has zero hydrogen-bond donors [1]. This difference fundamentally alters the compound's capacity to engage in directional hydrogen-bond interactions with biological targets, which is a critical determinant of binding specificity in kinase and receptor active sites [2].

Hydrogen-bond donor Structure–activity relationship Benzoylpiperazine scaffold

Lipophilicity Differentiation from tert-Butylbenzoyl Analog

Computed XLogP3 for the target compound is 0.2, reflecting a near-balanced hydrophilic–lipophilic profile conferred by the polar amino and hydroxy substituents [1]. In contrast, 4-(4-tert-butylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide (CAS 1147671-37-1), which replaces the amino-hydroxy motif with a bulky tert-butyl group, exhibits a substantially higher XLogP3 estimated at approximately 2.8–3.2 based on the contribution of the tert-butylphenyl fragment . This ~2.6–3.0 log unit difference translates to an approximately 400- to 1000-fold difference in octanol–water partition coefficient.

Lipophilicity XLogP3 Permeability Benzoylpiperazine

Purity Verification and Batch-to-Batch QC Documentation

Vendor Bidepharm supplies CAS 473734-19-9 at a standard purity of 95%+ and provides batch-specific QC documentation including NMR, HPLC, and GC spectra . MolCore offers the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In contrast, several vendors list the compound only at 95% purity without specifying batch-level QC documentation, and the closely related analog 4-(3-amino-2-hydroxybenzoyl)piperazine-1-carboxylic acid methyl ester (CAS 473734-26-8) is available from fewer suppliers with more limited purity data .

Analytical quality control Batch consistency Purity Procurement

Rotatable Bond Count and Conformational Pre-organization

The target compound has 1 rotatable bond (computed by Cactvs), reflecting a relatively rigid scaffold enforced by the dimethylcarboxamide terminus and the intramolecularly hydrogen-bonded amino-hydroxybenzoyl moiety [1]. In comparison, 1-(4-(3-amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone (CAS 473734-29-1), which replaces the dimethylcarboxamide with a simpler acetyl group, has a comparable rotatable bond count of approximately 1–2 but lacks the steric bulk and conformational restriction imposed by the N,N-dimethyl moiety . Lower rotatable bond count is correlated with reduced entropic penalty upon target binding.

Conformational flexibility Rotatable bonds Entropic penalty Piperazine carboxamide

Recommended Application Scenarios


Kinase Inhibitor Screening with Dual H-Bond Donor Capacity

Based on the compound's 2 hydrogen-bond donor groups versus 0 HBD for the unsubstituted benzoyl analog [1], this compound is suited for inclusion in kinase-focused screening decks where hinge-region hydrogen bonding is a known affinity determinant. Its balanced XLogP3 of 0.2 further supports its use in biochemical assays where excessive lipophilicity (as seen with the tert-butyl analog) would introduce non-specific binding artifacts .

Fragment-Based Drug Discovery with Conformational Constraint

The 3-amino-2-hydroxy ortho-substitution pattern creates an intramolecular hydrogen bond that pre-organizes the benzoyl moiety, a feature absent in all identified commercially available comparators [1]. This pre-organization makes the compound a valuable fragment or scaffold-hopping starting point in FBDD campaigns where ligand efficiency and conformational restriction are prioritized .

Analytical Method Development and QC Reference Standard

The availability of this compound from multiple vendors with documented batch-specific QC data (NMR, HPLC, GC at 95%+ or 98% purity) [1] positions it as a viable reference standard for analytical method development in laboratories synthesizing or characterizing related benzoylpiperazine carboxamide derivatives. The defined InChIKey (ADYQNDLQXOOBQS-UHFFFAOYSA-N) ensures unambiguous identity verification [2].

Metabolic Stability Screening for Amino-Hydroxy SAR

The presence of a free amino group and phenolic hydroxyl on the benzoyl ring distinguishes this compound from the methyl ester analog (CAS 473734-26-8) [1] and the acetyl-terminated analog (CAS 473734-29-1) , enabling systematic structure–metabolism relationship (SMR) studies. Its moderate lipophilicity (XLogP3 0.2) suggests a pharmacokinetic profile distinct from the more lipophilic comparators, making it a useful tool compound for probing the impact of polarity on microsomal stability [2].

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